molecular formula C20H20N2O5S B11180058 N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B11180058
M. Wt: 400.4 g/mol
InChI Key: QZNRFTXXVUVCOY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a pyrrolidinone ring, methoxyphenyl groups, and a sulfanylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of succinic anhydride with an appropriate amine, followed by cyclization.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Sulfanylacetamide Formation: The sulfanylacetamide moiety can be synthesized by reacting a thiol with an acyl chloride, followed by amidation with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The methoxyphenyl groups can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is not well-documented. its structural components suggest potential interactions with various molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors due to its amide and aromatic groups.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a pyrrolidinone ring, methoxyphenyl groups, and a sulfanylacetamide moiety is unique and may confer specific chemical and biological properties.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

InChI

InChI=1S/C20H20N2O5S/c1-26-15-7-3-13(4-8-15)21-18(23)12-28-17-11-19(24)22(20(17)25)14-5-9-16(27-2)10-6-14/h3-10,17H,11-12H2,1-2H3,(H,21,23)

InChI Key

QZNRFTXXVUVCOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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